molecular formula C22H20FN5O4 B2977269 7-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-3-(4-fluorophenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1326827-18-2

7-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-3-(4-fluorophenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2977269
CAS No.: 1326827-18-2
M. Wt: 437.431
InChI Key: KDHJJEQVBFVICM-UHFFFAOYSA-N
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Description

This compound belongs to the pyrimido[4,5-d]pyrimidine-dione class, characterized by a fused bicyclic core. The structure features a 3,4-dimethoxyphenethylamino group at position 7 and a 4-fluorophenyl substituent at position 3 (Figure 1). Its synthesis involves solid-phase methods, where polymer-bound intermediates react with isocyanates and alkyl halides to form the target molecule .

Properties

IUPAC Name

2-[2-(3,4-dimethoxyphenyl)ethylamino]-6-(4-fluorophenyl)-8H-pyrimido[4,5-d]pyrimidine-5,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FN5O4/c1-31-17-8-3-13(11-18(17)32-2)9-10-24-21-25-12-16-19(26-21)27-22(30)28(20(16)29)15-6-4-14(23)5-7-15/h3-8,11-12H,9-10H2,1-2H3,(H2,24,25,26,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDHJJEQVBFVICM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC2=NC=C3C(=N2)NC(=O)N(C3=O)C4=CC=C(C=C4)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 7-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-3-(4-fluorophenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is a member of the pyrimidine class of compounds that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C20H22FNO3
  • Molecular Weight : 343.392 g/mol
  • CAS Number : 65201-23-2

The structure consists of a pyrimidine core substituted with various functional groups that are believed to contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with several key biological targets:

  • Dihydrofolate Reductase (DHFR) :
    • The compound has shown high affinity for inhibiting DHFR, an enzyme crucial for DNA synthesis and repair. By inhibiting DHFR, it reduces the availability of tetrahydrofolate necessary for nucleotide synthesis, thereby affecting cell proliferation and survival .
  • Kinase Inhibition :
    • It has been noted that similar pyrimidine derivatives can inhibit various kinases involved in cell signaling pathways. This includes tyrosine-protein kinases and mitogen-activated protein kinases (MAPKs), which play significant roles in cancer progression and cellular responses to stress .

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • MDA-MB-231 Cell Line :
    • A study demonstrated that related compounds had IC50 values indicating potent cytotoxic activity against breast cancer cells (MDA-MB-231), suggesting potential for therapeutic application in oncology .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have shown that modifications at specific positions on the pyrimidine ring significantly influence the potency and selectivity of the compound against cancer cells. For example:

  • Electron-withdrawing groups at certain positions enhance activity by stabilizing the transition state during enzyme inhibition .

Case Studies

  • In Vivo Studies :
    • In animal models, administration of similar pyrimidine derivatives resulted in significant tumor regression and improved survival rates compared to control groups. These findings suggest a promising therapeutic index for further development in clinical settings.
  • Combination Therapies :
    • Preliminary studies indicate enhanced efficacy when combined with other chemotherapeutic agents. This synergistic effect could lead to lower dosages and reduced side effects in patients undergoing treatment for malignancies.

Data Tables

Biological TargetMechanismReference
Dihydrofolate ReductaseInhibition leading to decreased nucleotide synthesis
Tyrosine KinasesInhibition affecting cell signaling pathways
MAPK PathwayModulation impacting cancer cell survival

Comparison with Similar Compounds

Pyrimido[5,4-d]pyrimidine Derivatives: APP-MP

Compound: 4-Amino-8-(β-D-ribofuranosylamino)pyrimido[5,4-d]pyrimidine-5'-monophosphate (APP-MP) Key Differences:

  • Core Structure : Pyrimido[5,4-d]pyrimidine (vs. pyrimido[4,5-d]pyrimidine in the target compound).
  • Substituents: Ribofuranosyl and phosphate groups (vs. arylalkylamino and 4-fluorophenyl). Activity: APP-MP inhibits human PRS1 (IC₅₀ = 5.2 µM) and PRS2 (IC₅₀ = 23.8 µM) via mixed noncompetitive-uncompetitive inhibition at the ADP allosteric site . The target compound’s inhibition mechanism remains uncharacterized, but its 3,4-dimethoxyphenethyl group may enhance allosteric interactions compared to APP-MP’s ribose-phosphate moiety.

Chromeno[2,3-d]pyrimidine Derivatives

Compound: 3-Butyl-7-chloro-2-(4-fluorophenyl)chromeno[2,3-d]pyrimidine-4,5-dione Key Differences:

  • Core Structure: Chromeno[2,3-d]pyrimidine (oxygen-containing fused ring vs. nitrogen-rich pyrimido core).
  • Substituents: Chlorine and butyl groups (vs. aminoethyl and methoxy groups).

Pyrido[1,2-a]pyrimidinones

Compounds :

  • 2-(3,4-Dimethoxyphenyl)-7-[4-[methyl(propyl)amino]cyclohex-1-en-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one
  • 2-(3,4-Dimethoxyphenyl)-7-(1-ethyl-1,2,3,6-tetrahydropyridin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one
    Key Differences :
  • Core Structure: Pyrido[1,2-a]pyrimidinone (six-membered ring fused to pyrimidine vs. bicyclic pyrimido[4,5-d]pyrimidine).
  • Substituents : Cyclohexenyl and tetrahydropyridinyl groups (vs. 4-fluorophenyl).
    Implications : The pyrido core likely alters electronic properties, reducing planarity and affecting DNA/RNA binding compared to the target compound’s fused pyrimido system .

Pyrimido[4,5-d]pyrimidinones with Acrylamide Moieties

Compounds :

  • 3b: N-(3-(2-((2-Methoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)-5-oxo-8,9-dihydro-5H-dipyrimido[1,2-a:4',5'-d]pyrimidin-11(7H)-yl)phenyl)acrylamide
  • 3c: N-(3-(2-((2-Methoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)-5-oxo-7,8,9,10-tetrahydropyrimidino[4',5':4,5]pyrimido[1,2-a][1,3]diazepin-12(5H)-yl)phenyl)acrylamide Key Differences:
  • Substituents: Acrylamide groups enable covalent binding to kinases (e.g., EGFR), unlike the target compound’s non-covalent interactions.
  • Activity : These derivatives are designed for kinase inhibition, whereas the target compound’s biological targets are unconfirmed .

Pyrrolo[3,2-d]pyrimidine Derivatives

Compound: Ethyl 3-(4-chlorophenyl)-2-(dipentylamino)-4-oxo-5-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylate Key Differences:

  • Core Structure : Pyrrolo[3,2-d]pyrimidine (five-membered pyrrole fused to pyrimidine).
  • Substituents: Dipentylamino and ester groups (vs. aminoethyl and methoxy).

Data Table: Structural and Functional Comparison

Compound Class Core Structure Key Substituents Molecular Weight (g/mol) Notable Activity/Properties Reference
Target Compound Pyrimido[4,5-d]pyrimidine 7-(3,4-Dimethoxyphenethylamino), 3-(4-FPh) ~452.4 Unconfirmed; potential kinase/PRS
APP-MP Pyrimido[5,4-d]pyrimidine Ribofuranosyl, phosphate ~527.3 PRS1 inhibition (IC₅₀ = 5.2 µM)
Chromeno[2,3-d]pyrimidine Chromeno[2,3-d]pyrimidine 7-Cl, 3-butyl, 2-(4-FPh) ~442.9 Undisclosed
Pyrido[1,2-a]pyrimidinone Pyrido[1,2-a]pyrimidinone 3,4-Dimethoxyphenyl, cyclohexenyl ~450–500 (estimated) Undisclosed
Acrylamide-modified Pyrimido Pyrimido[4,5-d]pyrimidine Acrylamide, methylpiperazinyl ~600–650 (estimated) Kinase inhibition (covalent)
Pyrrolo[3,2-d]pyrimidine Pyrrolo[3,2-d]pyrimidine 4-ClPh, dipentylamino, ester ~528.0 Structural rigidity (X-ray data)

Q & A

Basic Research Questions

Q. What are the key synthetic challenges in preparing 7-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-3-(4-fluorophenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis involves multi-step regioselective substitutions and cyclization. A critical step is the introduction of the 3,4-dimethoxyphenethylamine moiety. Evidence from analogous pyrimidine derivatives suggests using DMF as a solvent with K₂CO₃ to facilitate alkylation (see ). For cyclization, refluxing in acetic acid with catalytic p-toluenesulfonic acid (p-TsOH) improves yields. Monitoring via TLC (silica gel, ethyl acetate/hexane 3:7) ensures intermediate purity.

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Methodological Answer : Use a combination of ¹H/¹³C NMR (DMSO-d₆, 400 MHz) to confirm substituent positions and hydrogen bonding patterns. High-resolution mass spectrometry (HRMS) (ESI⁺ mode) validates molecular weight. For crystallinity assessment, powder X-ray diffraction (PXRD) compares experimental and simulated patterns derived from single-crystal data of structurally related pyrimidine-diones (e.g., ).

Q. What spectroscopic techniques are critical for characterizing its tautomeric forms in solution?

  • Methodological Answer : Variable-temperature NMR (25–80°C) in DMSO-d₆ identifies tautomeric equilibria between 1H,3H-dione and enol forms. UV-Vis spectroscopy (200–400 nm) in polar vs. nonpolar solvents (e.g., methanol vs. chloroform) reveals solvent-dependent tautomer stability. Reference data from thieno[2,3-d]pyrimidine analogs ( ) support interpretation.

Advanced Research Questions

Q. How does the 3,4-dimethoxyphenethyl group influence the compound’s binding affinity to kinase targets compared to other substituents?

  • Methodological Answer : Perform molecular docking studies (AutoDock Vina) using crystal structures of kinase domains (e.g., EGFR or CDK2). Compare binding energies with analogs lacking the methoxy groups. Validate predictions via surface plasmon resonance (SPR) to measure dissociation constants (KD). Evidence from thiazolo[4,5-d]pyrimidines ( ) highlights the role of methoxy groups in π-π stacking with hydrophobic pockets.

Q. What experimental strategies resolve contradictions in reported bioactivity data for pyrimido[4,5-d]pyrimidine derivatives?

  • Methodological Answer : Conduct dose-response assays (MTT or CellTiter-Glo) across multiple cell lines (e.g., HeLa, MCF-7) to establish IC50 variability. Use synchrotron-based X-ray crystallography to confirm structural differences in co-crystallized targets. For example, discrepancies in anticancer activity may arise from hydration states or protein conformational changes, as observed in pyrrolo[3,2-d]pyrimidines ( ).

Q. How can computational methods predict the compound’s metabolic stability and potential toxicity?

  • Methodological Answer : Apply ADMET prediction tools (e.g., SwissADME, ProTox-II) to assess CYP450 metabolism and hepatotoxicity. Validate with in vitro microsomal assays (human liver microsomes, HLMs) using LC-MS/MS to quantify metabolite formation. Cross-reference with structurally similar compounds, such as fluorophenyl-substituted pyrimidines ( ), to identify metabolic hotspots (e.g., demethylation of methoxy groups).

Q. What advanced spectroscopic methods elucidate its interaction with DNA or RNA?

  • Methodological Answer : Circular dichroism (CD) and fluorescence quenching assays (using ethidium bromide displacement) quantify binding to duplex DNA or G-quadruplex structures. Isothermal titration calorimetry (ITC) provides thermodynamic profiles (ΔH, ΔS). For RNA interactions, NMR titration experiments with ¹⁵N-labeled ribonucleotides map binding sites, as demonstrated for related pyrimidine derivatives ( ).

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